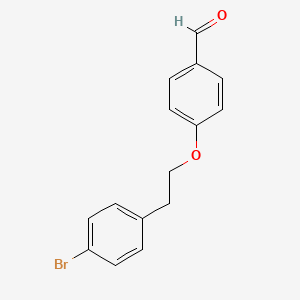

4-(4-Bromophenethoxy)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

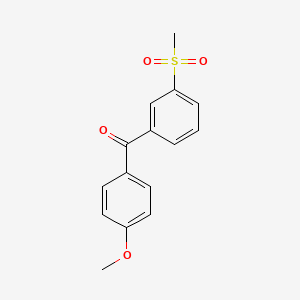

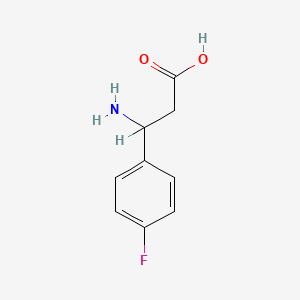

4-(4-Bromophenethoxy)benzaldehyde is a chemical compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 . It is a white to off-white powder or crystal .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BrO2/c16-14-5-1-12(2-6-14)9-10-18-15-7-3-13(11-17)4-8-15/h1-8,11H,9-10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas . It is soluble in toluene .科学的研究の応用

Reaction Pathways and Synthesis

4-(4-Bromophenethoxy)benzaldehyde serves as a precursor in the synthesis of complex organic compounds. For instance, it is used in the preparation of N-benzyl-β-hydroxyphenethylamines, which are intermediates for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, offering moderate to good yields through the action of arylmagnesium bromides (Moshkin & Sosnovskikh, 2013). This showcases its role in facilitating complex organic reactions.

Catalysis and Chemical Transformations

In the realm of catalysis, this compound is involved in the deoxygenation of benzaldehyde over gallium-modified ZSM-5 catalysts. This process highlights its utility in the transformation of benzaldehyde to benzene and CO, and under certain conditions, to toluene, emphasizing the compound's significance in catalytic deoxygenation processes (Ausavasukhi, Sooknoi, & Resasco, 2009).

Organic Synthesis

The compound also finds application in the selective ortho-bromination of substituted benzaldoximes, leading to the efficient synthesis of substituted 2-bromobenzaldehydes. This process utilizes a palladium-catalyzed C-H activation, underscoring the compound's versatility in organic synthesis (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Bioproduction and Biotechnological Applications

Biotechnologically, this compound contributes to the bioproduction of benzaldehyde, a valuable compound in the flavor industry. Through microbial biotransformation using Pichia pastoris, the compound plays a crucial role in the enhanced bioproduction of benzaldehyde, demonstrating its potential in biotechnological applications (Craig & Daugulis, 2013).

Mechanistic Studies and Chemical Reactions

Moreover, mechanistic studies and investigations into the kinetics of reactions involving this compound provide valuable insights into its reactivity and potential applications. For example, the kinetics and mechanism of its reaction with other organic compounds have been spectrally investigated, offering a deeper understanding of its behavior in chemical processes (Dehdab, Habibi‐Khorassani, & Shahraki, 2014).

Safety and Hazards

作用機序

Mode of Action

The mode of action of 4-(4-Bromophenethoxy)benzaldehyde is also not well-studied. As a benzaldehyde derivative, it may share some of the chemical properties and reactivity of its parent compound. Benzaldehyde is known to undergo nucleophilic addition reactions with amines to form imines .

Biochemical Pathways

Benzaldehyde and its derivatives are known to be involved in various biochemical reactions, including the formation of oximes and hydrazones .

Pharmacokinetics

The compound is a solid at room temperature and is typically stored in a refrigerator . Its molecular weight is 305.17 , which could influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity . For example, it is recommended to store the compound in a refrigerator, suggesting that it may be sensitive to heat .

生化学分析

Biochemical Properties

It is known that benzaldehydes, a group to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation systems , but it is unclear if this effect is shared by 4-(4-Bromophenethoxy)benzaldehyde

Molecular Mechanism

It is known that benzaldehydes can participate in various cross-coupling reactions

特性

IUPAC Name |

4-[2-(4-bromophenyl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-14-5-1-12(2-6-14)9-10-18-15-7-3-13(11-17)4-8-15/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUWNCIHGSEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC2=CC=C(C=C2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2883881.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)

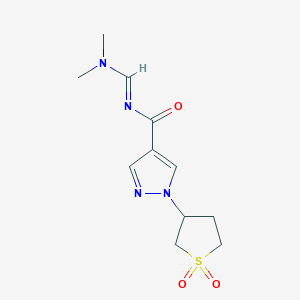

![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)

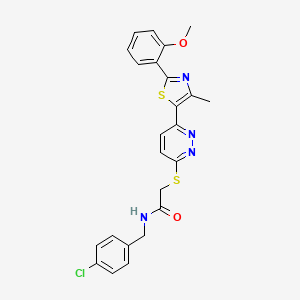

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)

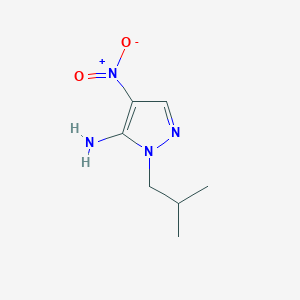

![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)